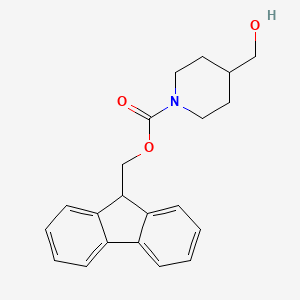

1-Fmoc-4-(hydroxymethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSXYVXBGQKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Fmoc-4-(hydroxymethyl)piperidine: Synthesis, Properties, and Strategic Applications

This guide provides a comprehensive technical overview of 1-Fmoc-4-(hydroxymethyl)piperidine, a bifunctional building block of significant interest to researchers in medicinal chemistry, peptide science, and drug discovery. While this specific compound is less commonly cataloged than its N-Boc counterpart, its synthesis is straightforward, and its utility is derived from the well-defined roles of its constituent chemical moieties. This document details its core properties, a reliable synthetic pathway, and the strategic rationale behind its application in advanced chemical synthesis.

Core Chemical Identity and Properties

This compound, systematically named (9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a valuable synthetic intermediate. It incorporates a piperidine scaffold, a common motif in pharmaceuticals, functionalized with a primary alcohol and protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group.

Chemical Structure```dot

graph "this compound" { layout=neato; node [shape=none, margin=0]; edge [style=solid];

}

Caption: Workflow for the N-Fmoc protection of 4-(hydroxymethyl)piperidine.

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the N-Fmoc protection of a secondary amine.

-

Dissolution: Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate solution.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching & Extraction: Once the reaction is complete, dilute the mixture with water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Fmoc Group Deprotection

This is the central application of the Fmoc group, unmasking the piperidine nitrogen for further coupling.

-

Preparation: Swell the Fmoc-protected substrate (e.g., resin-bound) in an appropriate solvent like dimethylformamide (DMF).

-

Deprotection: Treat the substrate with a solution of 20% piperidine in DMF. F[1]or solid-phase synthesis, this is typically done for 3-5 minutes, the solution is drained, and the treatment is repeated for another 7-10 minutes. 3[2]. Mechanism: The piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring, which initiates a β-elimination to release CO₂ and dibenzofulvene. The excess piperidine then acts as a scavenger, forming a stable adduct with the dibenzofulvene byproduct, preventing side reactions. 4[1][3]. Washing: Thoroughly wash the substrate with DMF to remove the dibenzofulvene-piperidine adduct and excess reagents, yielding the free secondary amine ready for the next reaction step.

Strategic Applications in Drug Development

The unique bifunctional nature of this reagent opens several strategic avenues in synthesis.

Application 1: Non-Natural Amino Acid Mimic or Scaffold

The deprotected piperidine nitrogen can be coupled into a peptide sequence using standard peptide coupling reagents (e.g., HBTU, DCC/HOBt). The hydroxymethyl side chain can then be used for post-synthetic modifications.

Caption: Use in SPPS to introduce a piperidine scaffold.

Application 2: Linker for PROTACs and Conjugates

The hydroxymethyl group is an ideal attachment point for linkers in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The piperidine end can be coupled to a Warhead/Ligand for a target protein, while the hydroxymethyl group can be extended into a linker connected to an E3 ligase ligand.

Safety and Handling

No specific Safety Data Sheet (SDS) exists for this compound. Therefore, a risk assessment must be based on the reagents used for its synthesis and its structural analogues.

| Substance | Key Hazards | Recommended Precautions |

| 4-(Hydroxymethyl)piperidine | Causes severe skin burns and eye damage. | [4] Wear chemical-resistant gloves, splash goggles, and a lab coat. Handle in a chemical fume hood. |

| Fmoc-Cl | Lachrymator, corrosive. | Handle in a chemical fume hood. Avoid inhalation and contact with skin/eyes. |

| Piperidine | Flammable, toxic, corrosive. | [5] Use in a well-ventilated area away from ignition sources. Wear appropriate PPE. |

| Final Product | Assumed to be an irritant. | Handle with standard laboratory PPE. Avoid creating dust. Wash hands thoroughly after handling. |

Storage: Store the final compound in a tightly sealed container in a refrigerator (2-8°C), protected from moisture and light.

References

-

ChemBK. (n.d.). (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Fmoc-4-piperidylacetic acid | 180181-05-9. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Retrieved from [Link]

-

PubChem. (n.d.). (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(14), 3144. Retrieved from [Link]

Sources

physicochemical properties of 1-Fmoc-4-(hydroxymethyl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 1-Fmoc-4-(hydroxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((9H-Fluoren-9-yl)methoxy)carbonyl-4-(hydroxymethyl)piperidine, commonly abbreviated as this compound, is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a piperidine scaffold, frequently found in pharmacologically active compounds, with a primary alcohol for further derivatization and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group's strategic role is to temporarily mask the secondary amine of the piperidine ring, offering stability during multi-step syntheses while allowing for its clean and efficient removal under mild basic conditions.[1] This attribute makes it exceptionally valuable in solid-phase peptide synthesis (SPPS) for creating non-natural amino acids and in the construction of complex molecular architectures for drug discovery.[2][3]

A thorough understanding of the physicochemical properties of this reagent is not merely academic; it is the foundation for its effective and reproducible application. Properties such as solubility dictate the choice of reaction solvents and purification methods, while the melting point serves as a crucial indicator of purity. Spectroscopic data provide the definitive fingerprint for structural confirmation and quality control. This guide offers a comprehensive examination of these core properties, grounded in established analytical techniques and field-proven insights, to empower researchers in leveraging this versatile compound to its full potential.

Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the first step in ensuring experimental integrity. The structural and identifying information for this compound is summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (9H-fluoren-9-yl)methyl 4-(hydroxymethyl)piperidine-1-carboxylate |

| Synonyms | Fmoc-4-(hydroxymethyl)piperidine, 1-(Fmoc)-4-piperidinemethanol |

| CAS Number | 1341328-61-7[4] |

| Molecular Formula | C₂₁H₂₃NO₃[4] |

| Molecular Weight | 337.41 g/mol [4] |

The molecule's three-dimensional arrangement is key to its reactivity and interactions. The bulky, non-polar Fmoc group dominates a significant portion of the molecular landscape, while the piperidine ring provides a more rigid cyclic structure and the hydroxymethyl group offers a polar site for hydrogen bonding.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The utility of a chemical reagent is fundamentally governed by its physical and chemical properties. These characteristics influence everything from storage and handling to reaction kinetics and product purification.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value / Description | Significance |

| Appearance | White to off-white solid/powder | Purity indicator; deviations may suggest impurities. |

| Melting Point | 57-61 °C (for the parent compound 4-piperidinemethanol)[5] | A sharp melting range indicates high purity. |

| Solubility | Soluble in DMF, DCM, Ethyl Acetate, Methanol. Insoluble in water. | Critical for selecting appropriate reaction and purification solvents. |

| pKa | ~16-17 (for the -OH group, estimated) | The hydroxyl group is weakly acidic; the piperidine nitrogen is non-basic due to the electron-withdrawing Fmoc group. |

| LogP | 3.64 (Calculated)[4] | Indicates high lipophilicity and preference for non-polar environments. |

| TPSA | 49.77 Ų (Calculated)[4] | Topological Polar Surface Area; moderate value suggests potential for membrane permeability. |

Detailed Analysis and Experimental Protocols

Melting Point

The melting point is a fundamental thermal property that provides a quick and effective assessment of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 1-2 °C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

This protocol describes the standard capillary method for determining the melting point.

Causality: This method relies on uniformly heating a small, packed sample in a capillary tube and visually observing the temperature range over which the solid-to-liquid phase transition occurs. The calibrated thermometer ensures accuracy.

-

Sample Preparation: Finely crush a small amount of the this compound powder.

-

Capillary Loading: Tamp the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

-

Reporting: Report the melting point as the range T₁ - T₂.

Solubility Profile

Solubility is a critical parameter for any synthetic chemist, guiding the choice of solvents for reactions, extractions, and chromatography. The principle of "like dissolves like" is paramount: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[6] Given its large, non-polar Fmoc group and polar hydroxymethyl group, this compound exhibits mixed solubility.

This protocol provides a systematic approach to assessing a compound's solubility in various solvents.[7][8]

Caption: Workflow for qualitative solubility determination.

-

Sample Dispensing: Weigh approximately 20-25 mg of the compound into a small test tube or vial.[7]

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, methanol, dichloromethane, ethyl acetate, N,N-dimethylformamide) to the tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the tube.

-

Observation: Visually inspect the mixture. A clear, homogenous solution indicates solubility. The presence of undissolved solid indicates insolubility or partial solubility.

-

Documentation: Record the results for each solvent tested. For a more quantitative measure, one could continue adding known volumes of solvent until dissolution is complete.[9]

Acidity and Basicity (pKa)

The pKa is a measure of the acidity of a molecule.[10] For this compound, two sites are of interest:

-

Piperidine Nitrogen: The nitrogen atom is part of a carbamate (urethane) linkage. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, rendering it essentially non-basic and unable to be protonated under normal acidic conditions.

-

Hydroxyl Group: The primary alcohol (-CH₂OH) is very weakly acidic, with an estimated pKa similar to that of ethanol, around 16-17. It will only be deprotonated by very strong bases.

Potentiometric titration is a highly precise method for pKa determination, involving the gradual addition of a titrant (acid or base) while monitoring the solution's pH.[11][12]

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a water-cosolvent mixture like methanol/water to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated combination pH electrode connected to a pH meter.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the resulting sigmoid curve.[10][11]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

-

¹H NMR (Proton NMR):

-

Fmoc Group: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the 8 protons of the fluorenyl ring system. A characteristic multiplet for the CH and a doublet for the CH₂ adjacent to the carbamate oxygen will appear around 4.2-4.5 ppm.[13]

-

Piperidine Ring: The protons on the piperidine ring will appear as broad multiplets in the aliphatic region (~1.2-1.8 ppm and 2.8-4.2 ppm). The protons alpha to the nitrogen (on the carbamate) will be shifted downfield.

-

Hydroxymethyl Group: The CH₂ protons will typically appear as a doublet around 3.5 ppm. The hydroxyl proton (-OH) will be a broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR (Carbon NMR):

-

Fmoc Group: Multiple signals in the aromatic region (~120-145 ppm) and a carbonyl (C=O) signal around 155 ppm.

-

Piperidine & Hydroxymethyl: Aliphatic carbons of the piperidine ring will appear between ~30-45 ppm, with the carbons attached to the nitrogen shifted further downfield. The hydroxymethyl carbon (-CH₂OH) will be observed around 65-70 ppm.

-

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It is excellent for identifying functional groups.

-

O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.

-

C-O Stretch: An absorption in the 1000-1250 cm⁻¹ region corresponding to the C-O bonds of the alcohol and carbamate.

MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

-

Expected Ion: In Electrospray Ionization (ESI) mode, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 338.4. Adducts with sodium [M+Na]⁺ (m/z 360.4) or potassium [M+K]⁺ (m/z 376.5) are also common.

Stability, Reactivity, and Handling

Stability: this compound is generally stable under standard laboratory conditions (ambient temperature, protected from light).[14] It should be stored in a tightly sealed container in a cool, dry place.

Reactivity: The most significant chemical reactivity is the lability of the Fmoc group. It is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF, which is a cornerstone of SPPS.[1][15] The free secondary amine is regenerated, releasing dibenzofulvene, which is scavenged by the excess piperidine to form a stable adduct.[16]

Caption: Generalized workflow for Fmoc group removal using piperidine.

Handling and Safety:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

-

Avoid inhalation of dust and formation of aerosols. Use in a well-ventilated area or a chemical fume hood.[14]

-

Incompatible with strong oxidizing agents and strong acids.[14][18]

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures before use.

Conclusion

This compound is a well-characterized and highly valuable building block for chemical synthesis. Its defined physicochemical properties—moderate melting point, predictable solubility in organic solvents, and distinct spectroscopic fingerprint—provide a solid foundation for its reliable use in research and development. The strategic placement of the base-labile Fmoc group is the key to its utility, enabling precise control in multi-step synthetic pathways. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently integrate this versatile reagent into their workflows to construct novel and complex molecules for pharmaceutical and materials science applications.

References

- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). National Institutes of Health.

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education.

- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube.

- How to calculate pKa. (n.d.). BYJU'S.

- 1-Fmoc-4-piperidone | C20H19NO3 | CID 736303. (n.d.). PubChem.

- Safety Data Sheet. (n.d.).

- 1-Fmoc-piperidine-4-carboxylic acid, 98% 5 g. (n.d.). Thermo Scientific Alfa Aesar.

- FMOC-4-AMINO-1-CARBOXYMETHYL-PIPERIDINE | 221352-82-5. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2023, October 27). Sigma-Aldrich.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). National Institutes of Health.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate.

- Fmoc-4-carboxymethyl-piperidine. (n.d.). Chem-Impex.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- 4-(Hydroxymethyl)piperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.

- 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.

- Green Chemistry - In situ Fmoc removal. (n.d.).

- 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. (n.d.). Chem-Impex.

- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (n.d.). Green Chemistry (RSC Publishing).

- 1-Fmoc-3-(hydroxymethyl)piperidine | 1341328-61-7. (n.d.). ChemScene.

- 4-Piperidinemethanol. (n.d.). Matrix Scientific.

Sources

- 1. chempep.com [chempep.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 6457-49-4 Cas No. | 4-Piperidinemethanol | Matrix Scientific [matrixscientific.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. rsc.org [rsc.org]

- 14. peptide.com [peptide.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fmoc-4-(hydroxymethyl)piperidine

Abstract

1-Fmoc-4-(hydroxymethyl)piperidine is a pivotal bifunctional building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and peptide science. Its structure incorporates a piperidine scaffold, common in many pharmacologically active compounds, a primary alcohol for further functionalization, and a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive overview of a robust synthesis protocol for this compound, detailed experimental procedures, and a thorough characterization workflow. The causality behind experimental choices is elucidated, ensuring that the described protocols are self-validating and grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction: The Strategic Importance of this compound

The strategic utility of this compound stems from its unique combination of functional groups. The piperidine ring is a privileged scaffold in drug discovery, lending favorable pharmacokinetic properties to many therapeutic agents. The free hydroxyl group serves as a versatile handle for derivatization, enabling its use as a linker, a scaffold for combinatorial libraries, or for conjugation to other molecules.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most important base-labile amine protecting groups, forming the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its key advantage is its stability to acidic conditions, allowing for orthogonal protection schemes where other acid-labile groups (like Boc or t-butyl esters) can be selectively removed without affecting the Fmoc-protected amine.[2] The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1] This guide details the synthesis of the title compound, a reversal of the typical deprotection reaction, by installing the Fmoc group onto the piperidine nitrogen.

Synthesis Pathway: Fmoc Protection of 4-(hydroxymethyl)piperidine

The synthesis of this compound is a straightforward N-acylation reaction. It involves the reaction of the secondary amine of 4-(hydroxymethyl)piperidine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Reaction Principle and Mechanism

The core of the synthesis is the nucleophilic attack of the piperidine nitrogen atom on the electrophilic carbonyl carbon of Fmoc-Cl. This reaction proceeds via a standard nucleophilic acyl substitution mechanism. A mild base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[2] The choice of base and solvent is critical to ensure high yield and purity by minimizing side reactions. A biphasic system, like dioxane and aqueous sodium bicarbonate, is often employed to facilitate the reaction and subsequent purification.

Visual Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

4-(hydroxymethyl)piperidine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)piperidine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cooling: Cool the flask in an ice bath to 0°C with gentle stirring.

-

Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the cooled piperidine solution over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight to ensure complete conversion.

-

Workup - Extraction: Add deionized water to the reaction mixture to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

-

Workup - Washing: Combine the organic layers. Wash sequentially with 1 M HCl (to remove any unreacted amine) and then with brine (to remove residual water and inorganic impurities). The acidic wash is a critical purification step.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a pale yellow oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The polarity of the eluent can be optimized based on TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white crystalline solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visual Workflow: Analytical Characterization

Caption: Logical flow for the structural verification of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. The presence of the bulky Fmoc group often leads to broadened signals for the piperidine ring protons at room temperature due to slow conformational exchange.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.75 | d | 2H | Ar-H (Fmoc) |

| ~ 7.58 | d | 2H | Ar-H (Fmoc) |

| ~ 7.40 | t | 2H | Ar-H (Fmoc) |

| ~ 7.31 | t | 2H | Ar-H (Fmoc) |

| ~ 4.45 | d | 2H | O-CH₂ -CH (Fmoc) |

| ~ 4.22 | t | 1H | O-CH₂-CH (Fmoc) |

| ~ 4.15 | br d | 2H | N-CH₂ (axial, piperidine) |

| ~ 3.48 | d | 2H | CH₂ -OH |

| ~ 2.80 | br t | 2H | N-CH₂ (equatorial, piperidine) |

| ~ 1.70 | m | 2H | CH₂ (piperidine) |

| ~ 1.55 | m | 1H | CH (piperidine) |

| ~ 1.15 | m | 2H | CH₂ (piperidine) |

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.1 | C =O (urethane) |

| ~ 144.0, 141.3 | Ar-C (quaternary, Fmoc) |

| ~ 127.7, 127.0, 125.0, 120.0 | Ar-CH (Fmoc) |

| ~ 67.5 | CH₂ -OH |

| ~ 66.8 | O-CH₂ (Fmoc) |

| ~ 47.3 | C H (Fmoc) |

| ~ 44.5 | N-C H₂ (piperidine) |

| ~ 39.5 | C H (piperidine) |

| ~ 29.5 | C H₂ (piperidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or a thin film.[4]

| Wavenumber (cm⁻¹) | Interpretation |

| ~ 3400 (broad) | O-H stretch (alcohol) |

| ~ 3060-3020 | C-H stretch (aromatic) |

| ~ 2920, 2850 | C-H stretch (aliphatic) |

| ~ 1690 (strong) | C=O stretch (urethane carbonyl) |

| ~ 1450, 1475 | C=C stretch (aromatic ring) |

| ~ 1250, 1050 | C-O stretch |

| ~ 1100 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule.

| Data | Interpretation |

| Molecular Formula | C₂₁H₂₃NO₃ |

| Molecular Weight | 337.41 g/mol |

| Expected m/z (ESI+) | 338.18 [M+H]⁺, 360.16 [M+Na]⁺ |

Conclusion

This guide has presented a reliable and well-documented methodology for the synthesis and characterization of this compound. The synthesis relies on the fundamental principles of amine protection, employing a standard N-acylation reaction that is both high-yielding and scalable. The provided step-by-step protocol, including the rationale for key procedural choices, equips researchers with the necessary information for successful replication. Furthermore, the comprehensive characterization data, summarized in clear tables, provides an authoritative benchmark for verifying the structure and purity of the final product. The successful synthesis and verification of this versatile building block open the door to numerous applications in peptide synthesis, drug development, and materials science.

References

-

Peptideweb.com . Synthesis protocols. [Link]

-

Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

-

Al Musaimi, O., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]

-

Nowick Laboratory, UCI Department of Chemistry . Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Wikipedia . Fluorenylmethyloxycarbonyl protecting group. [Link]

-

The Royal Society of Chemistry . H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Total Synthesis . Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Scala, M. C., et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. ResearchGate. [Link]

-

Fisher Scientific . 1-Fmoc-piperidine-4-carboxylic acid, 98%. [Link]

-

Reddit . Best solvent for FMOC removal. [Link]

-

Green Chemistry (RSC Publishing) . In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. [Link]

-

Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. Walsh Medical Media. [Link]

-

Korneichuk, A. Ya., et al. (2019). IR spectra of 4-piperidinemethanol solutions. ResearchGate. [Link]

-

Pápai, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

The Strategic Role of 1-Fmoc-4-(hydroxymethyl)piperidine in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide-based drug discovery and development. The strategic choice of linkers and building blocks is paramount in dictating the efficiency of synthesis and the nature of the final peptide product. This technical guide provides an in-depth exploration of the multifaceted role of 1-Fmoc-4-(hydroxymethyl)piperidine in peptide synthesis. While not a conventional linker, its unique bifunctional nature—possessing a protected amine and a reactive hydroxyl group—positions it as a versatile tool for the synthesis of C-terminally modified peptides, including peptide acids and alcohols, and as a key component in the construction of complex peptide-drug conjugates. This guide will elucidate the underlying chemical principles, provide detailed experimental protocols, and present a forward-looking perspective on its applications in medicinal chemistry and drug development.

Introduction: Beyond a Simple Building Block

In the landscape of Fmoc-based solid-phase peptide synthesis, the repertoire of reagents is constantly evolving to meet the demands for more complex and functionally diverse peptides. This compound emerges as a strategic reagent that transcends the role of a simple amino acid surrogate. Its piperidine core offers a rigid scaffold that can influence the conformational properties of a peptide, while the hydroxymethyl group provides a handle for covalent attachment to a solid support or for subsequent derivatization. The Fmoc protecting group on the piperidine nitrogen ensures its compatibility with standard SPPS protocols, allowing for its seamless integration into peptide sequences.

This guide will delve into the practical applications of this compound, focusing on three key areas:

-

As a versatile linker/handle: Enabling the synthesis of C-terminally modified peptides.

-

In the synthesis of piperidine-containing peptides: Introducing a key structural motif for modulating pharmacological properties.

-

As a linchpin in peptide-drug conjugates: Providing a stable and versatile point of attachment for small molecule payloads.

This compound as a Linker for C-Terminal Peptide Modification

The hydroxymethyl group of this compound can be exploited to anchor the molecule to a solid support, thereby functioning as a linker or "handle" from which a peptide chain can be elongated. This approach offers a pathway to C-terminally modified peptides, with the final cleavage conditions dictating the nature of the C-terminal functionality.

Attachment to Solid Support

The initial step involves the covalent attachment of this compound to a suitable resin. The choice of resin and coupling chemistry is critical for the overall success of the synthesis.

This involves an esterification reaction between the hydroxymethyl group of the piperidine derivative and the carboxylic acid groups on the resin.

Experimental Protocol: Attachment to Merrifield Resin

-

Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Preparation of the Cesium Salt: Dissolve this compound (1.5 eq) in ethanol. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) until pH 7 is reached. Evaporate to dryness to obtain the cesium salt.

-

Coupling: Add the cesium salt of this compound to the swollen resin in dimethylformamide (DMF). The reaction is heated to 50°C and allowed to proceed overnight with gentle agitation.

-

Washing: After the coupling is complete, wash the resin sequentially with DMF, a 1:1 mixture of DMF and water, DMF, DCM, and finally methanol.

-

Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by Fmoc quantification.

2-CTC resin is highly acid-labile and allows for the mild cleavage of the final peptide, preserving acid-sensitive side-chain protecting groups.

Experimental Protocol: Attachment to 2-CTC Resin

-

Resin Swelling: Swell 2-CTC resin (1 g, 1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes.

-

Coupling: Dissolve this compound (1.2 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA) (2.4 eq) to the solution. Add this mixture to the swollen resin and agitate at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

-

Washing and Drying: Wash the resin with DCM, DMF, and methanol, and then dry under vacuum.

Peptide Chain Elongation

Once the linker is attached to the resin, standard Fmoc-SPPS cycles are employed to build the peptide chain. This involves sequential deprotection of the N-terminal Fmoc group with a solution of piperidine in DMF, followed by the coupling of the next Fmoc-protected amino acid.

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage and C-Terminal Functionalization

The final step is the cleavage of the peptide from the resin. The choice of cleavage cocktail determines the C-terminal functionality of the peptide.

Treatment with a strong acid, such as trifluoroacetic acid (TFA), will cleave the ester linkage to the linker, yielding a peptide with a C-terminal carboxylic acid. This process simultaneously removes most common side-chain protecting groups.

Experimental Protocol: Cleavage to Yield a Peptide Acid

-

Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature. The TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reductive cleavage of the ester linkage can be employed to generate a peptide with a C-terminal alcohol.

Experimental Protocol: Cleavage to Yield a Peptide Alcohol

-

Resin Preparation: Swell the peptide-resin in a mixture of tetrahydrofuran (THF) and methanol.

-

Reductive Cleavage: Add a solution of sodium borohydride (NaBH₄) in ethanol to the resin suspension and agitate for several hours.

-

Quenching and Washing: Quench the reaction by the careful addition of acetic acid. Wash the resin with methanol and DCM.

-

Final Deprotection: Treat the resin with a standard TFA cleavage cocktail to remove side-chain protecting groups.

-

Isolation and Purification: Isolate and purify the peptide alcohol as described for the peptide acid.

Incorporation of this compound as a Structural Moiety

Beyond its use as a linker, this compound can be incorporated directly into a peptide sequence as a building block. The piperidine ring introduces a constrained, non-natural element into the peptide backbone, which can have significant effects on the peptide's conformation, stability, and biological activity.

The coupling of this compound to the N-terminus of a growing peptide chain follows standard coupling protocols, treating it as a secondary amine. The hydroxymethyl group can then be further functionalized either on-resin or after cleavage.

Application in Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates are a promising class of therapeutics that combine the targeting specificity of peptides with the cytotoxic potency of small molecule drugs. This compound can serve as a valuable component in the design of PDCs.

Figure 2: Conceptual diagram of a peptide-drug conjugate utilizing a piperidine-based linker.

The piperidine moiety can act as a stable and non-cleavable linker, or the hydroxymethyl group can be used as a point of attachment for a cleavable linker connected to a drug. The synthesis would involve the on-resin construction of the peptide, followed by the coupling of the drug-linker entity to the deprotected hydroxymethyl group of the piperidine residue.

Data Summary

| Application | Key Reagents and Conditions | Resulting C-Terminal Functionality |

| Peptide Acid Synthesis | 2-CTC resin, TFA/TIS/H₂O cleavage | Carboxylic Acid |

| Peptide Alcohol Synthesis | Merrifield resin, NaBH₄ cleavage | Primary Alcohol |

| PDC Synthesis | On-resin functionalization of the hydroxymethyl group | Peptide-Drug Conjugate |

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the peptide chemist's arsenal. Its utility as a linker for the synthesis of C-terminally modified peptides, as a structural scaffold for modulating peptide properties, and as a component of peptide-drug conjugates highlights its potential in the development of novel peptide-based therapeutics. As the demand for more complex and sophisticated peptide structures continues to grow, the strategic application of such multifunctional building blocks will be instrumental in advancing the field of drug discovery. Further exploration of novel cleavage strategies and on-resin derivatization of the hydroxymethyl group will undoubtedly expand the scope of applications for this versatile reagent.

References

- Note: As this guide is based on established principles of peptide chemistry rather than specific literature citing the direct use of this compound as a linker, a formal reference list to that effect cannot be generated. The protocols and concepts presented are derived from standard practices in solid-phase peptide synthesis.

An In-depth Technical Guide to Fmoc Deprotection with Piperidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its prevalence is owed to its base-lability, which provides a mild and orthogonal deprotection strategy in contrast to the acid-labile Boc (tert-butyloxycarbonyl) group.[1] This orthogonality is critical, as it preserves acid-sensitive side-chain protecting groups and resin linkers during the iterative removal of the Nα-Fmoc group, thereby enabling the synthesis of complex and delicate peptides with high purity and yield.[1] This guide offers a comprehensive exploration of Fmoc deprotection, delving into the core chemical mechanism, the rationale behind standard and alternative conditions, potential side reactions, and detailed experimental protocols for both execution and monitoring.

The Chemistry of Fmoc Deprotection: An E1cB Mechanism

The removal of the Fmoc group is not a simple hydrolysis but proceeds through a base-catalyzed β-elimination (E1cB) mechanism.[1][2] Understanding this two-step process is fundamental to troubleshooting and optimizing peptide synthesis.

Step 1: Proton Abstraction A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[1][3] The fluorene ring system's electron-withdrawing nature renders this proton surprisingly acidic (pKa ~23 in DMSO), making it susceptible to removal by a moderately weak base.[4][5] This initial deprotonation forms a resonance-stabilized carbanion.[1]

Step 2: β-Elimination and Dibenzofulvene (DBF) Formation The unstable carbanion intermediate rapidly undergoes elimination. The C-O bond of the carbamate is cleaved, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1][3]

Step 3: The Crucial Role of the Scavenger The liberated DBF is a potent electrophile that, if left unchecked, can react with the newly deprotected N-terminal amine of the peptide. This would result in a permanently capped and truncated peptide chain, terminating the synthesis.[1] This is where the choice of a secondary amine like piperidine is critical. Not only does it act as the base to initiate the reaction, but it also serves as a nucleophilic scavenger, trapping the reactive DBF to form a stable and inactive adduct.[1][2][6] This scavenging step is vital for driving the deprotection reaction to completion and ensuring high peptide fidelity.[6]

Visualizing the Mechanism

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Piperidine and its Derivatives in Practice

While a 20% piperidine solution in N,N-dimethylformamide (DMF) is the long-established standard for Fmoc deprotection, several derivatives and alternative bases have been investigated to overcome specific challenges.[7][8] The choice of deprotection reagent is a critical parameter that can significantly influence peptide purity, yield, and the prevalence of side reactions.

Comparative Performance of Deprotection Reagents

The selection of a base involves a trade-off between deprotection efficiency and the potential for base-mediated side reactions. The following table summarizes key characteristics of commonly used reagents.

| Reagent(s) | Typical Concentration | Deprotection Time | Key Advantages | Potential Issues & Mitigations |

| Piperidine | 20% in DMF/NMP | 5-20 min | Well-established, effective, reliable benchmark.[7] | Can cause aspartimide formation, DKP, and racemization, especially in sensitive sequences.[7][9] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Efficacy is equivalent to piperidine.[3][8] Not a controlled substance, simplifying procurement.[8] | Similar side reaction profile to piperidine.[3] |

| Piperazine | 5-10% in DMF (often with EtOH for solubility) | Slower than piperidine alone | Milder base (pKa ~9.73), reduces aspartimide formation and racemization of C-terminal Cys.[3][10][11] | Slower deprotection kinetics.[3] Often used in combination with DBU to increase speed.[12] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% in DMF | < 1 min | Very rapid and potent, useful for "difficult" sequences with aggregation or steric hindrance.[13][14] | Strongly basic, increases risk of racemization and aspartimide formation.[7][13] Non-nucleophilic, requires a scavenger (like piperidine) to trap DBF.[13][15] |

| Piperazine / DBU | 5% Piperazine + 2% DBU in DMF | < 1 min | Rivals piperidine in speed while being a safer alternative.[12][16] Reduces deletion sequences from incomplete deprotection.[12] | Can be supplemented with formic acid to suppress aspartimide formation in prone sequences.[12] |

| Pyrrolidine | 20% in various solvents | Variable | Enables efficient deprotection in less polar, "greener" solvents where piperidine is less effective.[17][18] | May increase DKP and aspartimide formation in susceptible sequences.[17] |

Causality Behind Reagent Choice: A Scientist's Perspective

-

Why Piperidine is the Standard: Piperidine strikes a crucial balance. Its pKa (~11.1) is high enough for rapid proton abstraction, yet it is also an excellent nucleophile for scavenging the DBF byproduct.[6][19] This dual-functionality within a single reagent is the primary reason for its widespread adoption.

-

When to Choose an Alternative:

-

For Aspartimide-Prone Sequences (e.g., -Asp-Gly-, -Asp-Asn-): The strong basicity of piperidine can promote the cyclization of the aspartic acid side chain. A milder base like piperazine is a superior choice to minimize this side reaction.[9][10] The addition of 0.1M 1-hydroxybenzotriazole (HOBt) to the piperazine solution can further suppress this side reaction.[10]

-

For "Difficult" or Aggregated Peptides: In sequences prone to aggregation (e.g., poly-alanine stretches), the deprotection site can become inaccessible, leading to incomplete Fmoc removal and deletion sequences.[12][20] A much stronger, faster-acting base like DBU can often overcome this kinetic barrier.[14] However, due to its non-nucleophilic nature, it must be paired with a scavenger like piperidine.[13][15] The Piperazine/DBU combination is an excellent, modern alternative that provides both speed and scavenging capability.[12][16]

-

For Regulatory and Handling Concerns: Piperidine is a controlled substance in some jurisdictions, creating administrative hurdles for procurement.[8] 4-Methylpiperidine offers identical performance without these restrictions, making it a simple and effective substitute.[3][8]

-

Common Challenges and Self-Validating Protocols

A robust SPPS workflow incorporates methods to monitor reaction completeness, ensuring that each cycle of deprotection and coupling proceeds as expected.

Challenge 1: Incomplete Deprotection

Incomplete Fmoc removal is a primary cause of deletion sequences, where one or more amino acids are missing from the final peptide. This is often difficult to resolve during purification.

Causes:

-

Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or protecting groups near the N-terminus can physically block access for the deprotection reagent.[20]

-

Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets that are poorly solvated, preventing reagent penetration.[20]

-

Suboptimal Reagents: Degradation of the piperidine solution can reduce its efficacy.[20]

Detection & Validation Protocol: The Kaiser Test

The Kaiser (or ninhydrin) test is a qualitative colorimetric assay to detect free primary amines.[1][20] A positive result after deprotection confirms the successful removal of the Fmoc group.

Step-by-Step Protocol:

-

After the final deprotection wash, collect a small sample of resin beads (5-10 mg).

-

Place the beads in a small glass test tube.

-

Add 2-3 drops of each Kaiser test reagent (Reagent A: 5g ninhydrin in 100 mL ethanol; Reagent B: 80g phenol in 20 mL ethanol; Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine).[1]

-

Heat the tube at 100-120°C for 3-5 minutes.

-

Observation:

-

Intense Blue Beads/Solution: Positive result. Indicates the presence of free primary amines. Deprotection is successful.

-

Yellow/Colorless Beads/Solution: Negative result. Indicates the absence of free primary amines. Deprotection is incomplete.

-

Note: N-terminal proline will yield a reddish-brown color, which is considered a positive result for that specific residue.[20]

-

Challenge 2: Monitoring Deprotection Kinetics

For difficult sequences or process optimization, a quantitative understanding of deprotection kinetics is invaluable.

Detection & Validation Protocol: UV-Vis Spectrophotometry

This method leverages the strong UV absorbance of the dibenzofulvene-piperidine adduct. By measuring the absorbance of the filtrate after deprotection, one can quantify the amount of Fmoc group cleaved.[1][21]

Step-by-Step Protocol:

-

Collect Filtrate: Carefully collect all the deprotection solution and subsequent washes from the reaction vessel.

-

Dilute to Volume: Transfer the collected solution to a volumetric flask of known volume (e.g., 25 or 50 mL) and dilute to the mark with DMF. Ensure thorough mixing.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the diluted solution at ~301 nm against a DMF blank.[1] Further dilution may be required to be within the linear range of the instrument.

-

Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to determine the concentration of the adduct.

-

The total moles of cleaved Fmoc are calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value can be used to confirm resin loading and monitor synthetic efficiency at each step.[1] A slow or incomplete release of the adduct, observed as a broad peak in continuous flow systems, can indicate a "difficult" coupling step.[4]

Workflow for a Standard SPPS Cycle

Caption: A standard workflow for one cycle of Fmoc deprotection in SPPS.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol describes a typical two-step deprotection for a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in an adequate volume of DMF for 30-60 minutes.[7]

-

Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[1] Agitate the slurry via shaking or bubbling with inert gas for 1-3 minutes at room temperature.[1]

-

Drain: Drain the deprotection solution.

-

Final Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 5-15 minutes. The optimal time can be sequence-dependent.

-

Drain and Wash: Drain the solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[7]

-

Validation: Perform a Kaiser test (as described above) to confirm the presence of a free primary amine.[7] The resin is now ready for the subsequent coupling step.

Protocol 2: Accelerated Deprotection with Piperazine/DBU

This protocol is recommended for aggregation-prone sequences where standard deprotection may be incomplete.

-

Reagent Preparation: Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Drain the DMF. Add the piperazine/DBU solution to the resin. Agitate for 1-2 minutes at room temperature.

-

Drain and Wash: Drain the solution. Wash the resin thoroughly with DMF (at least 7 times) to remove all traces of the basic reagents.

-

Validation: Perform a Kaiser test to confirm complete deprotection before proceeding.

Conclusion

The choice of an Fmoc deprotection reagent and protocol is not a one-size-fits-all decision. It is a critical parameter that must be tailored to the specific peptide sequence and the challenges it may present. While 20% piperidine in DMF remains the robust and reliable workhorse of SPPS, a thorough understanding of the underlying E1cB mechanism empowers the modern peptide chemist to make informed decisions. By leveraging alternatives like 4-methylpiperidine for regulatory ease, piperazine for minimizing side reactions in sensitive sequences, or potent DBU-based cocktails for overcoming aggregation, researchers can significantly enhance the yield, purity, and ultimate success of their synthetic endeavors. The integration of self-validating checks like the Kaiser test and quantitative UV-Vis monitoring transforms the deprotection step from a routine procedure into a controlled and verifiable process, upholding the highest standards of scientific integrity in drug discovery and development.

References

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M. W., Dunn, B. M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.

-

Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

-

Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 7(3), 399-401. [Link]

-

Guryanov, I., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(21), 7384-7393. [Link]

-

Aapptec. (n.d.). Fmoc Removal with DBU. Aapptec Technical Support Information Bulletin 1173. [Link]

-

Packman, L. C. (2001). Improved preparation of amyloid‐β peptides using DBU as Nα‐Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]

-

Bofill, J. M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]

-

Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]

-

Aapptec. (n.d.). Fmoc Removal with DBU. Aapptec Technical Support Information Bulletin 1173. [Link]

-

Lukszo, J., et al. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 48(3), 246-254. [Link]

-

García-Martín, F., et al. (2006). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 50(4), 168-174. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Porcheddu, A., et al. (2020). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 22(8), 3020-3024. [Link]

-

Bofill, J. M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

-

Jørgensen, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14166-14176. [Link]

-

Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces for fast-flow peptide synthesis. Nature Communications, 11(1), 4730. [Link]

-

Lukszo, J., et al. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

-

Bofill, J. M., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. ResearchGate. [Link]

-

Activotec. (n.d.). UV Synthesis Monitoring. [Link]

-

Organic Chemistry Explained. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

-

Albericio, F., & El-Faham, A. (2022). In situ Fmoc removal. Green Chemistry, 24(9), 3569-3573. [Link]

-

O'Ferrall, R. A. M. (1970). β-elimination of 9-fluorenylmethanol in aqueous solution: an E1cB mechanism. Journal of the Chemical Society B: Physical Organic, 260-268. [Link]

-

Jørgensen, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Guthrie, D., et al. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. The Royal Society of Chemistry. [Link]

-

Wessolowski, F., et al. (2018). Fmoc cleavage in different solvents after 15 min at 120 °C. ResearchGate. [Link]

-

Liu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 87(5), 3355-3363. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. renyi.hu [renyi.hu]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. peptide.com [peptide.com]

- 14. dro.deakin.edu.au [dro.deakin.edu.au]

- 15. peptide.com [peptide.com]

- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. redalyc.org [redalyc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to 1-Fmoc-4-(hydroxymethyl)piperidine: Sourcing, Quality Control, and Key Applications

Introduction: A Versatile Building Block for Modern Drug Discovery

1-Fmoc-4-(hydroxymethyl)piperidine, also known as (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl)methanol, is a bifunctional heterocyclic building block of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development. Its structure uniquely combines a piperidine scaffold, a primary alcohol for further functionalization, and a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group. This strategic combination makes it an invaluable tool for introducing non-natural amino acid mimics, linkers, and spacers into complex molecules. The piperidine ring, a common motif in pharmaceuticals, imparts favorable pharmacokinetic properties, while the Fmoc group allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1][2] This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and critical applications.

Part 1: Commercial Availability and Sourcing

Acquiring high-quality this compound is the first critical step for any research program. The compound is readily available from a multitude of fine chemical suppliers. However, purity, cost, and lead times can vary significantly. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical data, such as Certificates of Analysis (CofA), to ensure lot-to-lot consistency.

Below is a comparative table of prominent commercial suppliers. Note that pricing and availability are subject to change and should be verified directly with the vendor.

| Supplier | Typical Purity | Common Catalog No. / SKU | Notes |

| Thermo Scientific (Alfa Aesar) | ≥98% | H53389 | A well-established supplier with extensive documentation.[3][4] |

| Sigma-Aldrich (Merck) | ≥98% (HPLC) | 47555-5G-F (example) | Broad portfolio and global distribution.[5] |

| Chem-Impex International | ≥99% (HPLC) | 08170 | Often provides high-purity reagents for peptide synthesis.[2][6] |

| ChemScene | ≥95% | CS-0309342 | Offers a range of purity grades for different research needs.[7] |

| Advanced ChemTech | Varies | SA2530 | Specializes in reagents for peptide chemistry.[8] |

Part 2: Synthesis and Manufacturing Insights

Understanding the synthetic route of a building block is crucial as it informs potential impurity profiles. The most common and straightforward method for synthesizing this compound is through the N-protection of the commercially available starting material, 4-(hydroxymethyl)piperidine.

The reaction involves the nucleophilic attack of the secondary amine of the piperidine on an activated Fmoc carbonyl source, typically Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a mild base like sodium bicarbonate or triethylamine (TEA) in a suitable aprotic solvent.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Generalized Laboratory Protocol

-

Dissolution: Dissolve 4-(hydroxymethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, ~2.0 eq.), to the solution and stir to create a suspension.

-

Fmoc Reagent Addition: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the final product.

Part 3: Quality Control and Analytical Characterization

Verifying the identity, purity, and structural integrity of this compound is paramount. A combination of analytical techniques should be employed.

Standard QC Analytical Methods

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation & Purity | Protons corresponding to the Fmoc group (aromatic region, ~7.2-7.8 ppm), the piperidine ring, and the hydroxymethyl group should be present with correct integrations and splitting patterns. |

| HPLC | Purity Assessment | A single major peak, typically >98% purity by area under the curve, detected at a UV wavelength that excites the Fmoc chromophore (e.g., 265 nm or 301 nm). |

| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the correct molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). For C₂₁H₂₃NO₃, the expected mass is ~337.41 g/mol .[7] |

| FT-IR | Functional Group Analysis | Presence of characteristic peaks for O-H (alcohol), C-H (aliphatic/aromatic), and C=O (carbamate) stretches. |

Diagram of Quality Control Workflow

Caption: A typical quality control workflow for incoming chemical reagents.

Part 4: Key Applications in Research & Development

The utility of this compound stems from its dual functionality, enabling its use as both a scaffold and a linker.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is in SPPS, where it serves as a non-canonical building block. The Fmoc group allows it to be incorporated into a growing peptide chain using standard coupling protocols (e.g., HBTU/HOBt or DIC/Oxyma).[9][10] After incorporation, the Fmoc group is removed with a solution of piperidine in DMF, exposing the piperidine nitrogen for the next coupling step.[11][12] The hydroxymethyl group can be used post-synthesis for conjugation, cyclization, or attachment to a solid support.

Linker Chemistry for PROTACs and ADCs

In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers play a pivotal role in connecting the targeting moiety to the payload or E3 ligase ligand.[13][14] Saturated heterocycles like piperidine are increasingly used in linker design to impart rigidity and modulate physicochemical properties such as solubility.[13] this compound is an ideal starting material for creating such linkers. The hydroxyl group provides a handle for attachment to a payload or warhead, while the piperidine nitrogen can be deprotected and coupled to the other half of the bifunctional molecule.[15][16]

Diagram of Role as a PROTAC Linker

Sources

- 1. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Fmoc-piperidine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. H63915.06 [thermofisher.com]

- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Target Protein Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

The Strategic Application of 1-Fmoc-4-(hydroxymethyl)piperidine in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's C-terminal functionality and overall synthetic success. This technical guide provides a comprehensive exploration of 1-Fmoc-4-(hydroxymethyl)piperidine, a versatile linker handle that offers strategic advantages in the synthesis of C-terminally modified peptides. As a bifunctional molecule, it allows for the introduction of a stable secondary amine into the peptide backbone, opening avenues for the creation of diverse peptide libraries with tailored properties. This document will elucidate the core principles of its application, from immobilization on the solid support to the final cleavage, and provide detailed, field-proven protocols for its effective use in modern peptide synthesis.

Introduction: The Rationale for Piperidine-Based Linkers in SPPS

The Fmoc/tBu orthogonal protection strategy is the cornerstone of modern solid-phase peptide synthesis, prized for its mild deprotection conditions which preserve the integrity of sensitive amino acid side chains.[1][2] Within this framework, the linker molecule, which tethers the nascent peptide chain to the insoluble resin, plays a pivotal role. While standard linkers like Wang or Rink Amide are widely used for the synthesis of C-terminal acids and amides respectively, the demand for peptides with diverse C-terminal modifications has driven the development of more versatile linker systems.[3]

This compound emerges as a strategic choice in this context. The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[4] By incorporating this moiety as a linker, it is possible to synthesize peptides with a C-terminal secondary amine, which can be further functionalized post-synthesis. The hydroxyl group serves as the attachment point to the solid support, typically through an acid-labile ether linkage, while the Fmoc-protected secondary amine provides the starting point for peptide chain elongation.

Core Principles and Mechanistic Insights

The application of this compound in SPPS is governed by the fundamental principles of Fmoc chemistry. The synthesis proceeds through a series of iterative cycles, each comprising two key steps: Nα-Fmoc deprotection and amino acid coupling.

Immobilization onto the Solid Support

The journey begins with the covalent attachment of this compound to a suitable solid support. The 2-chlorotrityl chloride (2-CTC) resin is an ideal choice for this purpose due to its high acid lability, which allows for the release of the peptide under mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[5] The immobilization occurs via a nucleophilic substitution reaction between the hydroxyl group of the piperidine derivative and the chlorotrityl moiety of the resin.

Diagram 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

Caption: Immobilization of the linker onto the solid support.

The SPPS Cycle: Deprotection and Coupling

Once the linker is anchored to the resin, the standard SPPS cycle can commence.

-

Fmoc Deprotection: The Nα-Fmoc group is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[6][7] This reaction proceeds via a β-elimination mechanism, liberating the secondary amine of the piperidine linker for the subsequent coupling step. The progress of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released into the solution.[2]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine on the resin-bound linker. This process is repeated for each amino acid in the desired peptide sequence.

Diagram 2: The Solid-Phase Peptide Synthesis (SPPS) Cycle

Sources

- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jmcs.org.mx [jmcs.org.mx]

Shifting Paradigms in Peptide Synthesis: A Technical Guide to Piperidine Alternatives for Fmoc Deprotection

Abstract